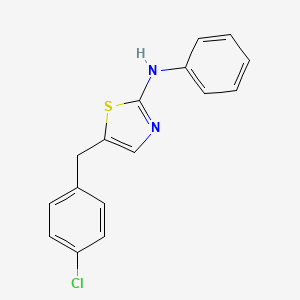![molecular formula C21H21N3O4 B5228036 N-(4-ethoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5228036.png)
N-(4-ethoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential for use in medical research. This compound is commonly referred to as EN-7 and has been identified as a promising candidate for the development of new drugs for various diseases.
Mécanisme D'action
The mechanism of action of EN-7 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. EN-7 has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. Additionally, EN-7 has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
EN-7 has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and improvement of glucose tolerance and insulin sensitivity. Additionally, EN-7 has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EN-7 for lab experiments is its potential for use in the development of new drugs for various diseases. EN-7 has been shown to have a wide range of biological activities, making it a promising candidate for drug development. However, one limitation of EN-7 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research on EN-7, including the development of new drugs for cancer, diabetes, and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of EN-7 and its potential use in the treatment of various diseases. Other future directions for research on EN-7 could include the development of new synthesis methods and the optimization of its properties for use in lab experiments.
Méthodes De Synthèse
The synthesis of EN-7 involves a multi-step process that includes the reaction of 4-ethoxyaniline with 2-naphthalenol to form 2-(4-ethoxyphenyl)naphthalen-1-ol. This intermediate is then reacted with acetyl chloride to form 2-(4-ethoxyphenyl)naphthalen-1-yl acetate, which is subsequently treated with hydrazine hydrate to produce EN-7.
Applications De Recherche Scientifique
EN-7 has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer research, EN-7 has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a promising candidate for the development of new cancer drugs. In diabetes research, EN-7 has been shown to improve glucose tolerance and insulin sensitivity, indicating its potential use in the treatment of diabetes. Additionally, EN-7 has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-2-27-18-11-8-17(9-12-18)22-21(26)24-23-20(25)14-28-19-10-7-15-5-3-4-6-16(15)13-19/h3-13H,2,14H2,1H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMHEJJJYKNRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49828774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(benzyloxy)benzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5227953.png)
![2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5227956.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5227968.png)
![2-{[5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl]amino}ethanol](/img/structure/B5227970.png)
![N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1,1-cyclopropanedicarboxamide](/img/structure/B5227982.png)

![2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5227993.png)
![5-methyl-1-phenyl-N-[(5-phenyl-2-furyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227998.png)
![4-methyl-6-[([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5228014.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5228015.png)
![4-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5228017.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B5228030.png)
![3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5228040.png)
